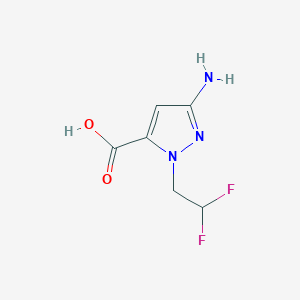

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTNVPMNJDCHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1N)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo oxidation reactions to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects. It has been studied for its:

- Anti-inflammatory Properties : Compounds derived from this structure have shown promise in reducing inflammation.

- Anticancer Activity : Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including those associated with breast and prostate cancers .

- Antimicrobial Effects : The compound's ability to inhibit microbial growth has been explored, making it relevant in developing new antibiotics .

Biological Studies

Due to its structural similarity to biologically active molecules, 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is utilized in:

- Enzyme Inhibition Studies : It aids in understanding the mechanisms of enzyme activity and inhibition.

- Receptor Binding Studies : The compound's interactions with specific receptors provide insights into drug design and development.

Agrochemical Applications

In the agricultural sector, this compound is being investigated for its potential as:

- Pesticide Development : Its chemical properties allow it to act as an effective pesticide or herbicide.

- Growth Regulators : Research is ongoing to explore its role in enhancing plant growth and resistance against diseases.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against multiple cancer cell lines, suggesting a potential pathway for drug development .

- Antimicrobial Activity Assessment : Research indicated that certain derivatives showed promising antimicrobial properties against both gram-positive and gram-negative bacteria .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes revealed insights into its mechanism of action, which could be pivotal for designing targeted therapies .

Mechanism of Action

The mechanism of action of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrazole Carboxylic Acids

1-(2,2-Difluoroethyl)-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

- CAS : 943107-51-5

- Molecular Formula : C₇H₈F₂N₂O₂

- Key Differences: A methyl group replaces the amino group at position 3. Reduced hydrogen bonding capacity due to the absence of the amino group. Similarity Score: 0.94 .

1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylic Acid

- CAS : 1006340-71-1

- Molecular Formula : C₆H₅F₃N₂O₂

- Key Differences: Trifluoroethyl group increases electron-withdrawing effects compared to difluoroethyl. No substituent at position 3, leading to lower polarity. Similarity Score: 0.92 .

1-(2-Fluoroethyl)-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

Aromatic Substituted Pyrazole Carboxylic Acids

1-(2-Fluorophenyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

- CAS : 618102-02-6

- Molecular Formula : C₁₆H₁₁FN₂O₂

- Key Differences: Bulky aromatic substituents (fluorophenyl and phenyl) increase logP and reduce solubility. Absence of amino group limits hydrogen bonding .

3-(2,4-Dichloro-5-Fluorophenyl)-1-(2-Methylphenyl)-1H-Pyrazole-5-Carboxylic Acid

- CAS : 618382-95-9

- Molecular Formula : C₁₇H₁₁Cl₂F N₂O₂

- Increased molecular weight (356.19 g/mol) compared to the target compound .

Heterocyclic and Bioactive Derivatives

5-(Difluoromethyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

- CAS : 1384427-29-5

- Molecular Formula : C₇H₈F₂N₂O₂

- Key Differences :

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Key Substituents | Molecular Weight | Applications |

|---|---|---|---|---|---|

| Target Compound | 1328640-45-4 | C₆H₇F₂N₃O₂ | 3-NH₂, 1-(2,2-F₂C₂H₃) | 191.14 | Pharmaceuticals, Biochemicals |

| 1-(2,2-Difluoroethyl)-5-Methyl Derivative | 943107-51-5 | C₇H₈F₂N₂O₂ | 3-CH₃, 1-(2,2-F₂C₂H₃) | 190.15 | Agrochemical Intermediates |

| 1-(2-Fluorophenyl)-3-Phenyl Derivative | 618102-02-6 | C₁₆H₁₁FN₂O₂ | 1-(2-F-C₆H₄), 3-C₆H₅ | 282.27 | Medicinal Chemistry |

| 5-(Difluoromethyl)-1,3-Dimethyl Derivative | 1384427-29-5 | C₇H₈F₂N₂O₂ | 5-CF₂H, 1/3-CH₃ | 190.15 | Pesticide Development |

Biological Activity

3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1328640-45-4) is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₂N₃O₂ |

| Molecular Weight | 191.14 g/mol |

| CAS Number | 1328640-45-4 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions. Recent advances have demonstrated efficient methods for synthesizing pyrazole derivatives with high yields and selectivity .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound inhibit cancer cell proliferation in various cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Celecoxib, a well-known pyrazole derivative, selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain. Similar mechanisms are expected for this compound, as it shares structural similarities with other bioactive pyrazoles .

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). Among them, this compound showed a notable reduction in cell viability at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of various pyrazoles. The results indicated that compounds with a similar structure to this compound effectively inhibited the release of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a promising therapeutic application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to celecoxib, it may inhibit COX enzymes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by hydrolysis. For example, hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) using NaOH in methanol at 20°C for 8 hours yields the carboxylic acid derivative with ~70% efficiency after acidification and purification . Adjusting solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) can optimize substituent introduction .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the pyrazole ring (δ ~7.5–8.5 ppm), difluoroethyl group (δ ~4.5–5.5 ppm), and carboxylic acid proton (δ ~12–13 ppm) .

- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes crystal growth. Hydrogen-bonding patterns (e.g., N–H···O interactions between the carboxylic acid and pyrazole NH) influence packing, as analyzed via graph-set notation (e.g., Etter’s rules) . SHELX software (SHELXL/SHELXS) refines structures using intensity data from Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How do electronic structure calculations (DFT) predict the reactivity of the difluoroethyl and carboxylic acid groups?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate frontier molecular orbitals. The electron-withdrawing difluoroethyl group lowers the LUMO energy, enhancing electrophilicity at the pyrazole C3 position. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the NH₂ group and pyrazole ring . For correlation-energy corrections, the Colle-Salvetti formula (local kinetic-energy density) refines exchange-correlation potentials .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data for this compound?

- Methodological Answer :

- NMR Chemical Shifts : GIAO (Gauge-Including Atomic Orbitals) DFT calculations (B3LYP/6-311++G(d,p)) predict shifts within 0.3 ppm of experimental values. Discrepancies arise from solvent effects (e.g., DMSO hydrogen bonding) .

- IR Vibrations : Scaling factors (0.961–0.978) adjust harmonic frequencies to match anharmonic experimental peaks (e.g., O–H stretch at ~2500 cm⁻¹) .

Q. How can derivatization of the amino and carboxylic acid groups enhance biological activity?

- Methodological Answer :

- Amide Formation : Coupling with activated esters (e.g., EDC/HOBt) and amines yields prodrugs. For example, reaction with 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride under NMP/triethylamine forms stable amides .

- Suzuki Cross-Coupling : Pd-catalyzed coupling of boronic acids with brominated pyrazole intermediates introduces aryl/heteroaryl groups at C4, modulating lipophilicity .

Key Research Findings

- Synthetic Flexibility : The difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies of related pyrazole derivatives .

- Crystal Engineering : Hydrogen-bonded dimers (R₂²(8) motif) dominate packing, enabling co-crystallization with target proteins (e.g., kinases) .

- Computational Guidance : DFT-predicted electrophilic sites align with regioselective alkylation/arylation patterns observed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.